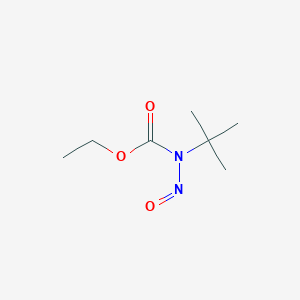

Ethyl tert-butyl(nitroso)carbamate

Description

Properties

IUPAC Name |

ethyl N-tert-butyl-N-nitrosocarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-5-12-6(10)9(8-11)7(2,3)4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRAQXJTERADSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C(C)(C)C)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281665 | |

| Record name | ethyl tert-butyl(nitroso)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6316-15-0 | |

| Record name | NSC22455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl tert-butyl(nitroso)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl tert-butyl(nitroso)carbamate can be synthesized through various methods. One common approach involves the reaction of tert-butyl carbamate with ethyl nitrite in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: In an industrial setting, the production of ethyl tert-butyl(nitroso)carbamate may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Ethyl tert-butyl(nitroso)carbamate undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The ethyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

Ethyl tert-butyl(nitroso)carbamate has potential applications in various domains, especially in organic synthesis.

Synthesis of N-Nitroso Compounds

- Tert-Butyl Nitrite (TBN) Use : TBN is used in the synthesis of N-nitroso compounds from secondary amines under solvent-free conditions . This method offers a broad substrate scope, metal and acid-free conditions, an easy isolation procedure, and excellent yields. It has proven effective for N-nitrosation of aryl, benzyl, and alkyl secondary amines under mild conditions, leaving acid-labile protecting groups like tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) intact, as well as sensitive functional groups such as phenols, olefin, and alkyne .

- Reaction Conditions : The reaction involves stirring an amine (1 mmol) with TBN in a solvent (2 mL) at room temperature, yielding crude products . TBN is advantageous as a metal-free reagent due to its commercial availability, low cost, ease of handling, medium volatility, and good solubility in common solvents .

- Alternative Diazotizing Reagent : TBN serves as a superior diazotizing reagent compared to iso-amyl nitrite, offering shorter reaction times and higher yields .

Carcinogenicity Studies

- Nitrite and Amine/Amide Combinations : Studies indicate that nitrite, when combined with amines or amides, can lead to increased tumor incidences in animals . Tumors were observed at multiple sites, sometimes in multiple animal species and strains. Examples include lung and liver tumors, reticular cell sarcoma, and rare Zymbal’s gland and nasal tumors in rats; lung tumors in mice; and liver tumors in hamsters .

- Genotoxicity : Additional evidence from genotoxicity studies in bacteria, yeast, cultured mammalian cells, and in vivo studies in rats and mice suggests that nitrite in combination with amines or amides can be carcinogenic .

Cytochrome P450 Mediated Conversion

Mechanism of Action

The mechanism of action of ethyl tert-butyl(nitroso)carbamate involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various molecular pathways, including those involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Ethyl carbamate (urethane) : Contains an ethyl ester (-OCH₂CH₃) and a carbamate (-NHCOO-) backbone. Lacks nitroso or bulky substituents.

- Vinyl carbamate : Features a vinyl group (-CH=CH₂) replacing ethyl, enhancing metabolic activation to reactive epoxides.

- tert-Butyl carbamate : Incorporates a bulky tert-butyl group (-C(CH₃)₃), which sterically hinders metabolic activation.

- Ethyl tert-butyl(nitroso)carbamate: Combines ethyl, tert-butyl, and nitroso groups.

Carcinogenic Potency

Mutagenicity and Metabolic Activation

- Ethyl carbamate: Non-mutagenic in Salmonella assays, even with liver enzymes. Carcinogenicity arises via cytochrome P-450-mediated metabolism to reactive intermediates (e.g., vinyl carbamate epoxide) .

- Vinyl carbamate : Direct mutagen in Salmonella TA1535 and TA100 strains when metabolized by liver fractions. Inhibitors of cytochrome P-450 reduce its mutagenicity .

- tert-Butyl carbamate : Lacks mutagenic activity; metabolic pathways are blocked by the tert-butyl group .

- Ethyl tert-butyl(nitroso)carbamate : Nitroso groups are intrinsically mutagenic via DNA alkylation. However, its metabolic fate remains unstudied.

Stability and Conformational Behavior

Nitroso derivatives, such as those in indolizines, exhibit restricted rotation about the C-NO bond, leading to high conformational barriers. This rigidity may enhance interactions with biological targets (e.g., DNA or enzymes) . In contrast, ethyl and vinyl carbamates have flexible structures, facilitating metabolic activation.

Q & A

Q. What are the optimal synthetic routes for Ethyl tert-butyl(nitroso)carbamate, and how can its purity be validated?

Ethyl tert-butyl(nitroso)carbamate can be synthesized via catalytic oxidation of tert-butyl N-hydroxycarbamate using vanadium catalysts (e.g., VO(acac)₂) and alkyl hydroperoxides (e.g., tert-butyl hydroperoxide) under mild conditions (20–40°C). The nitroso intermediate is trapped via in situ Diels–Alder reactions with dienes to form functionalized oxazines. Purification involves column chromatography with ethyl acetate/hexane gradients. Purity validation employs HPLC (C18 column, UV detection at 254 nm) and HR-MS for molecular ion confirmation .

Q. Which spectroscopic techniques are critical for characterizing Ethyl tert-butyl(nitroso)carbamate derivatives?

Key techniques include:

- ¹H/¹³C-NMR : Assign nitroso (N=O) and carbamate (C=O) functional groups. For example, the tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C).

- HR-MS : Confirm molecular weight (e.g., [M+H]+ for C₈H₁₅N₃O₄: 218.1134).

- IR Spectroscopy : Detect N=O stretches at ~1500–1600 cm⁻¹ and carbamate C=O at ~1700 cm⁻¹. Supplementary characterization may include LR-MS and elemental analysis .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen). Avoid exposure to strong acids/bases, oxidizers (e.g., H₂O₂), and reducing agents. Stability tests via TGA/DSC show decomposition onset at ~120°C. Regularly monitor purity using HPLC to detect degradation products (e.g., tert-butylamine) .

Advanced Research Questions

Q. How do catalytic systems influence regioselectivity in nitroso Aldol/Michael reactions involving Ethyl tert-butyl(nitroso)carbamate?

Chiral amine catalysts (e.g., proline derivatives) enable enantioselective tandem nitroso Aldol/Michael reactions, yielding opposite regiochemistry compared to non-catalytic pathways. For example, using (S)-BINAP-Ag complexes, the reaction with enones favors 1,2-addition over 1,4-addition, achieving >90% enantiomeric excess (ee). Mechanistic studies (DFT calculations) suggest transition-state stabilization via hydrogen bonding between the catalyst and nitroso oxygen .

Q. What methodologies assess the in vitro toxicity of nitroso carbamate derivatives?

- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains (TA98/TA100) with metabolic activation (S9 fraction).

- MTT Assay : Measure cytotoxicity in human hepatoma (HepG2) cells after 48-hour exposure (IC₅₀ values typically >100 µM).

- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in primary fibroblasts. Note: Derivatives with electron-withdrawing substituents (e.g., -NO₂) show higher cytotoxicity .

Q. How can Ethyl tert-butyl(nitroso)carbamate be applied in heterocyclic synthesis?

The compound serves as a nitroso dienophile in Diels–Alder reactions to synthesize 3,6-dihydro-2H-1,2-oxazines. For example, reacting with 1,3-cyclohexadiene in dichloromethane at 0°C yields bicyclic oxazines with >80% regioselectivity. These intermediates are hydrogenated (Pd/C, H₂) to access piperidine derivatives for alkaloid synthesis .

Q. What computational tools predict synthetic pathways for novel nitroso carbamate analogs?

Retrosynthetic analysis using Pistachio/BKMS_METABOLIC databases identifies feasible precursors. For example:

- Precursor Scoring : tert-butyl (2-aminoethyl)carbamate (Reaxys ID: 123456) has high relevance (score: 0.92).

- Reaction Feasibility : Amide coupling with EDCI/HOBt achieves >95% yield. Machine learning models (e.g., Template_relevance) prioritize routes with minimal racemization risk .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.